N-Nitrosodibenzylamine-d4

Isotope Dilution Mass Spectrometry Nitrosamine Impurity Analysis LC-MS/MS

Quantifying trace-level N-Nitrosodibenzylamine (NDBzA) in complex drug matrices requires an internal standard that exactly mirrors analyte behavior to correct for matrix effects. Structural mismatch leads to biased results and regulatory risk. - Isotopic Fidelity: +4 Da mass shift ensures chromatographic co-elution with NDBzA for precise isotope dilution quantitation. - Regulatory Alignment: Certified purity (>98%) supports method validation for FDA and EMA nitrosamine impurity testing protocols. - Operational Readiness: Supplied with a Certificate of Analysis to streamline ANDA batch release documentation and audit compliance.

Molecular Formula C14H14N2O
Molecular Weight 230.30 g/mol
Cat. No. B133538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosodibenzylamine-d4
SynonymsN-Nitroso-N-(phenylmethyl)benzenemethanamine-d4;  Dibenzylnitrosamine-d4;  N,N-Dibenzylnitrosamine-4;  NSC 338-d4;  Nitrosodibenzylamine-d4; 
Molecular FormulaC14H14N2O
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O
InChIInChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2/i11D2,12D2
InChIKeyRZJLAUZAMYYGMS-AREBVXNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosodibenzylamine-d4 Analytical Standard Specifications


N-Nitrosodibenzylamine-d4 (CAS 20002-23-7) is a stable isotope-labeled analog of the genotoxic nitrosamine, N-Nitrosodibenzylamine (NDBzA). In this compound, four hydrogen atoms in the benzyl groups are replaced with deuterium, resulting in a molecular formula of C14H10D4N2O and a molecular weight of 230.3 g/mol [1]. This specific mass shift (+4 Da relative to the unlabeled NDBzA) allows for its chromatographic co-elution with the target analyte while being readily distinguishable by mass spectrometry, making it an ideal internal standard for accurate and precise quantification [2]. It is primarily supplied as an analytical reference material with certified purity, often exceeding 98%, for use in method development, validation, and quality control applications, particularly in the pharmaceutical industry for monitoring trace-level nitrosamine impurities in drug substances and products [3].

Type Stable isotope-labeled internal standard (ISTD)
Analyte N-Nitrosodibenzylamine (NDBzA) quantification
Key Property Co-elution with target; high isotopic enrichment

N-Nitrosodibenzylamine-d4 vs. Generic Standards


In quantitative LC-MS/MS analysis, the internal standard must closely mimic the analyte's behavior during sample preparation, chromatography, and ionization to correct for matrix effects and instrument variability [1]. While other deuterated nitrosamine standards (e.g., NDMA-d6, NDEA-d10) are available, they differ significantly in chemical structure and physicochemical properties from N-Nitrosodibenzylamine, leading to potential differences in extraction recovery, chromatographic retention time, and ionization efficiency in complex matrices . Using a non-analogous internal standard introduces quantitation bias and violates the principles of isotope dilution mass spectrometry. Therefore, a structurally identical, deuterated analog like N-Nitrosodibenzylamine-d4 is a critical requirement for the specific and accurate quantification of N-Nitrosodibenzylamine in pharmaceutical and environmental samples.

!
Structural mismatch alters quantification

Non-analogous ISTDs (e.g., NDMA-d6, NDEA-d10) differ in retention time and ionization, introducing bias not correctable by calibration.

!
Isotope dilution principle violated

Without structural identity, matrix-effect compensation fails; unlabeled analog or surrogate may not mimic extraction recovery.

!
Lot-to-lot consistency risk

Generic standards lack certified purity documentation and CoA traceability required for regulated impurity methods.

N-Nitrosodibenzylamine-d4 Analytical Performance Evidence


High Isotopic Purity Minimizes Signal Interference

The utility of a deuterated internal standard is directly dependent on its isotopic purity. N-Nitrosodibenzylamine-d4 is supplied with a high chemical and isotopic purity, often specified at ≥98% . This high level of enrichment minimizes the contribution of the unlabeled (d0) isotopologue to the internal standard's mass channel, reducing cross-signal interference and ensuring more accurate quantification at trace levels [1].

Isotopic Purity
Supplier specification
≥98%
High enrichment minimizes d0 cross-signal interference
Verify by CoA; residual unlabeled isotopologue may contribute at trace levels
Isotope Dilution Mass Spectrometry Nitrosamine Impurity Analysis LC-MS/MS

Chromatographic Co-elution Corrects Matrix Effects

A primary requirement for a stable isotope-labeled internal standard is near-identical chromatographic behavior to the analyte. N-Nitrosodibenzylamine-d4 exhibits a negligible shift in retention time compared to the unlabeled N-Nitrosodibenzylamine (NDBzA), ensuring co-elution under standard reversed-phase LC conditions [1]. This is a critical advantage over structural analogs, which may exhibit different retention times and fail to accurately compensate for matrix-induced ion suppression or enhancement.

Chromatographic Co-elution
Reported method context
Negligible retention shift under RP-LC
Co-elution enables effective matrix-effect correction
Data from supplier; confirm in target matrix
LC-MS/MS Method Validation Matrix Effects Chromatography

Facilitating Pharma Regulatory Compliance

N-Nitrosodibenzylamine-d4 is specifically supplied for use as a reference standard in the development and validation of analytical methods intended for Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical production [1]. Its use is aligned with global regulatory guidance from bodies like the FDA and EMA, which mandate the control of nitrosamine impurities in drug products [2]. Traceability to pharmacopeial standards (e.g., USP, EP) is often available from commercial suppliers upon request, providing an auditable chain of quality for regulatory submissions .

Method Support
Supplier documentation
CoA and pharmacopeial traceability available
Supports method validation documentation requirements
Aligns with nitrosamine impurity control guidance; not a regulatory submission guarantee
Pharmaceutical Analysis Regulatory Compliance Nitrosamine Control

N-Nitrosodibenzylamine-d4 Applications


LC-MS/MS Method Development for NDBzA in Sartans

Given the stringent regulatory limits for nitrosamine impurities in pharmaceuticals, N-Nitrosodibenzylamine-d4 is the essential internal standard for developing and validating robust LC-MS/MS methods. Its chromatographic co-elution and high isotopic purity ensure accurate quantification of NDBzA in complex Active Pharmaceutical Ingredient (API) matrices, directly addressing FDA and EMA requirements for sartans and other drugs at risk of nitrosamine contamination [1].

QC Release Testing of Drug Batches

For commercial production, N-Nitrosodibenzylamine-d4 is used as a certified reference standard in QC laboratories for routine batch release testing. Its use, supported by a Certificate of Analysis and potential pharmacopeial traceability, provides the documented evidence of impurity control required for Abbreviated New Drug Applications (ANDAs) and ongoing compliance .

Matrix Effects and Recovery in Complex Matrices

The use of N-Nitrosodibenzylamine-d4 as an isotope dilution standard is critical for studies in complex matrices like processed foods or biological samples where non-specific matrix effects are a major source of quantitation error. By co-eluting with the target analyte, the internal standard allows researchers to accurately correct for sample preparation losses and ionization suppression/enhancement, thereby achieving more reliable data for exposure and risk assessment [2].

Application
Selection Property
Validation Focus
LC-MS/MS method development for NDBzA in drug substance
Deuterium-labeled co-eluting ISTD
Matrix-effect correction and trace-level accuracy
Nitrosamine impurity monitoring in pharmaceutical batches
Certified reference standard with CoA
Method reproducibility and documentation support
Complex matrix studies (e.g., food, biological samples)
Isotope dilution MS compatibility
Recovery and matrix-effect normalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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